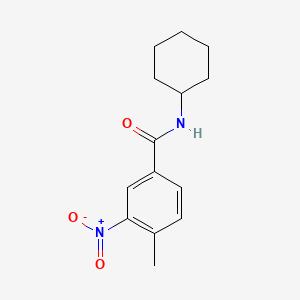

N-cyclohexyl-4-methyl-3-nitrobenzamide

Overview

Description

Synthesis Analysis

The synthesis of related nitrobenzamide compounds involves specific chemical pathways and methodologies that yield the desired molecular structures. For instance, the synthesis and characterization of N-Cyclohexyl-2-nitrobenzamide were achieved through spectroscopic data and X-ray diffraction analysis, indicating a methodology that could be similar or adaptable for the synthesis of N-cyclohexyl-4-methyl-3-nitrobenzamide. The crystallization of these compounds at room temperature in specific space groups suggests a detailed crystallographic understanding of their formation (Saeed et al., 2010).

Molecular Structure Analysis

The molecular structure of N-cyclohexyl-4-methyl-3-nitrobenzamide, like its related compounds, can be determined through X-ray crystallography. The detailed atomic arrangement, including bond lengths and angles, provides insight into the molecular geometry and stabilization factors such as hydrogen bonding and crystal packing (Saeed et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of N-cyclohexyl-4-methyl-3-nitrobenzamide involves its interactions and transformations under various conditions. Cyclometalated complexes of related nitrobenzamide derivatives demonstrate the potential for C–H bond functionalization reactions, offering insights into the compound's chemical behavior and reactivity (Zhou et al., 2018).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure play a crucial role in understanding the compound's characteristics. The synthesis and crystal structure studies provide foundational data for determining these properties, highlighting the importance of crystallography in evaluating the physical aspects of the compound (Saeed et al., 2010).

Scientific Research Applications

Synthesis and Structural Analysis

N-cyclohexyl-4-methyl-3-nitrobenzamide and its analogs have been a subject of interest in chemical research, particularly in the field of synthesis and structural analysis. For example, N-Cyclohexyl-2-nitrobenzamide was synthesized and characterized using spectroscopic data and X-ray diffraction analysis. This compound crystallizes at room temperature in the monoclinic space group, indicating its stable crystalline structure which is significant in understanding its chemical properties and potential applications (Saeed, Hussain, & Bolte, 2010).

Pharmacological Research

In pharmacological research, derivatives of N-cyclohexyl nitrobenzamide have been explored for their potential CNS-depressant and hypotensive activity. Studies have shown that certain structural characteristics, like small alkyl groups attached to the amide nitrogen and a p-nitro group, can influence the CNS-depressant activity of these compounds (Roll, 1970). Additionally, the interrelationship between anticonvulsant activity and enzyme inhibitory properties has been investigated in substituted nitrobenzamides, highlighting their potential in developing new therapeutic agents (Pandey, Singh, Brumleve, & Parmar, 1981).

Chemical Reactions and Catalysis

Research has also been conducted on the chemical reactions and catalysis involving nitrobenzamide derivatives. For instance, the Pd-catalysed cyclisations of N-(2-alkenyl)-2-iodo-3-nitrobenzamides have been studied, leading to the synthesis of close analogues of water-soluble PARP-1 inhibitors (Dhami, Mahon, Lloyd, & Threadgill, 2009).

Design and Synthesis for Antimicrobial Activity

The design and synthesis of novel nitrobenzamide derivatives for antimicrobial activity is another significant area of research. Some nitrobenzamide derivatives have shown considerable in vitro antitubercular activity, indicating their potential as new antimicrobial agents (Wang et al., 2019).

Bioactivation and Tumoricidal Action

Additionally, the bioactivation and potential tumoricidal action of nitrobenzamide derivatives have been studied. For instance, the metabolic reduction of nitrobenzamide derivatives to form active compounds capable of inducing cell death in tumor cells illustrates their potential in cancer therapy (Mendeleyev, Kirsten, Hakam, Buki, & Kun, 1995).

properties

IUPAC Name |

N-cyclohexyl-4-methyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-10-7-8-11(9-13(10)16(18)19)14(17)15-12-5-3-2-4-6-12/h7-9,12H,2-6H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEWBZOURQZVTKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

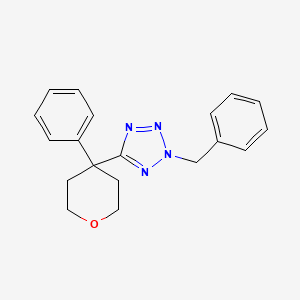

CC1=C(C=C(C=C1)C(=O)NC2CCCCC2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-N-benzyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5584936.png)

![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)cyclohexanecarboxamide](/img/structure/B5584948.png)

![4-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5584949.png)

![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{[3-(3-fluorophenyl)-5-isoxazolyl]methyl}propanamide](/img/structure/B5584956.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-4-methylbenzenesulfonamide](/img/structure/B5584967.png)

![ethyl (2-{[(2,6-dimethylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5584969.png)

![4-methyl-3-oxo-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3,4-dihydro-2-quinoxalinecarboxamide hydrochloride](/img/structure/B5584980.png)

![3-(2-ethylbutyl)-8-[(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5584997.png)

![(1S*,5R*)-6-(cyclopropylmethyl)-N-(2-methoxy-5-methylphenyl)-7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5585005.png)

![5-ethyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5585040.png)